

Application Notes and Protocols for Yeast Evolution Studies in a Ministat Array

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Compound of Interest

Compound Name: *Ministat*

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This document provides a comprehensive guide to designing and executing long-term yeast evolution studies using a **ministat** array. The protocols outlined herein offer a robust framework for investigating microbial adaptation to various selective pressures, with applications in fundamental research and industrial biotechnology.

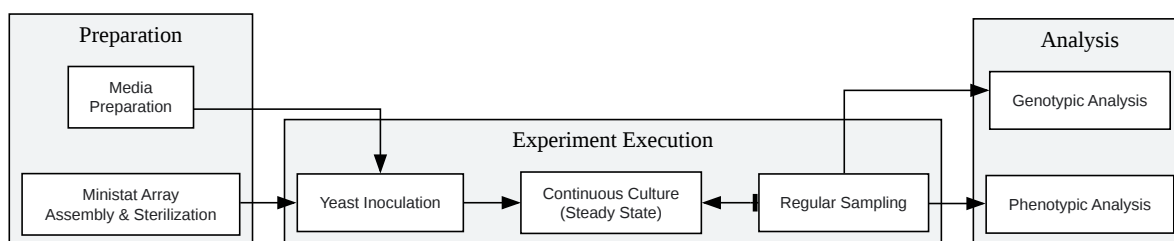
Introduction

Experimental evolution in yeast, particularly *Saccharomyces cerevisiae*, serves as a powerful tool to observe evolutionary processes in real-time.[1][2][3] By culturing yeast populations for hundreds or thousands of generations under controlled laboratory conditions, researchers can dissect the genetic and phenotypic changes that lead to adaptation.[1] Continuous culture systems, such as **ministat** or chemostat arrays, offer significant advantages over traditional batch cultures for these studies.[4][5] They allow for precise control over the growth environment and rate, enabling the maintenance of steady-state conditions for extended periods, which is crucial for studying experimental evolution.[4][5]

A **ministat** array is a system of small-scale chemostats that facilitates high-throughput experimental evolution.[4][5][6] This setup allows for multiple parallel evolution experiments, enabling the investigation of different strains, selective pressures, or replicate populations simultaneously.[4] The protocols detailed below provide a roadmap for utilizing a **ministat** array to study yeast evolution, from initial setup to final analysis.

Experimental Workflow Overview

The general workflow for a yeast evolution experiment in a **ministat** array involves several key stages: preparation of the array and media, inoculation of yeast cultures, running the continuous culture under selective pressure, regular sampling, and finally, analysis of the evolved populations.



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Caption: High-level experimental workflow for yeast evolution studies.

Detailed Experimental Protocols

Protocol 1: Preparation and Assembly of the Ministat Array

This protocol details the steps for assembling and sterilizing the **ministat** array, adapted from established methods.^{[6][7]}

Materials:

- **Ministat** components (culture vessels, tubing, needles, etc.)
- Autoclave
- 70% Ethanol
- Sterile defined minimal medium

Method:

- **Assembly:** Assemble the **ministat** array, including culture vessels (typically 20 mL), media inflow and effluent outflow tubing, and sampling ports, according to the manufacturer's or in-house design specifications.[\[6\]](#)
- **Sterilization:** Autoclave all components of the **ministat** array that will come into contact with the culture medium or yeast cells. Ensure tubing ends are covered with foil.
- **Aseptic Setup:** In a sterile environment (e.g., a laminar flow hood), connect the sterilized components.
- **Media Filling:** Prime and fill the media reservoir and tubing with the sterile defined minimal medium appropriate for the experiment.[\[7\]](#)
- **System Check:** Run the pumps to ensure media flows correctly through all channels and that there are no leaks.

Protocol 2: Yeast Strain Preparation and Inoculation

This protocol outlines the preparation of the initial yeast culture for inoculation into the **ministat** array.

Materials:

- Yeast strain of interest
- Appropriate agar plates (e.g., YPD)
- Culture tubes with appropriate liquid medium
- Incubator
- Spectrophotometer or cytometer
- Syringes

Method:

- Streak for Singles: Streak the yeast strain from a frozen stock onto an agar plate and incubate at 30°C until single colonies appear.[\[7\]](#)
- Pre-culture: Inoculate a single colony into a culture tube containing 2.5 mL of the appropriate medium. Grow overnight to saturation. It is critical to inoculate each **ministat** vessel from a separate overnight culture to avoid shared mutations from the initial outgrowth.[\[7\]](#)
- Inoculation:
 - Set the **ministat** heat blocks to the desired temperature.[\[7\]](#)
 - Fill the **ministat** culture tubes to the 20 mL mark with sterile medium.[\[7\]](#)
 - Sterilize the inoculation ports with 70% ethanol.[\[7\]](#)
 - Using a sterile syringe, inoculate each **ministat** vessel with 0.1 mL of the saturated overnight culture.[\[7\]](#)
- Initial Batch Growth: Allow the inoculated cultures to grow to saturation in batch mode for approximately 30 hours before starting the continuous media flow.[\[7\]](#)
- Archive Inoculum: Create a frozen glycerol stock of each individual inoculum for later comparison with evolved strains. Mix 1 mL of the overnight culture with 0.5 mL of 50% sterile glycerol and store at -80°C.[\[7\]](#)

Protocol 3: Running the Continuous Evolution Experiment

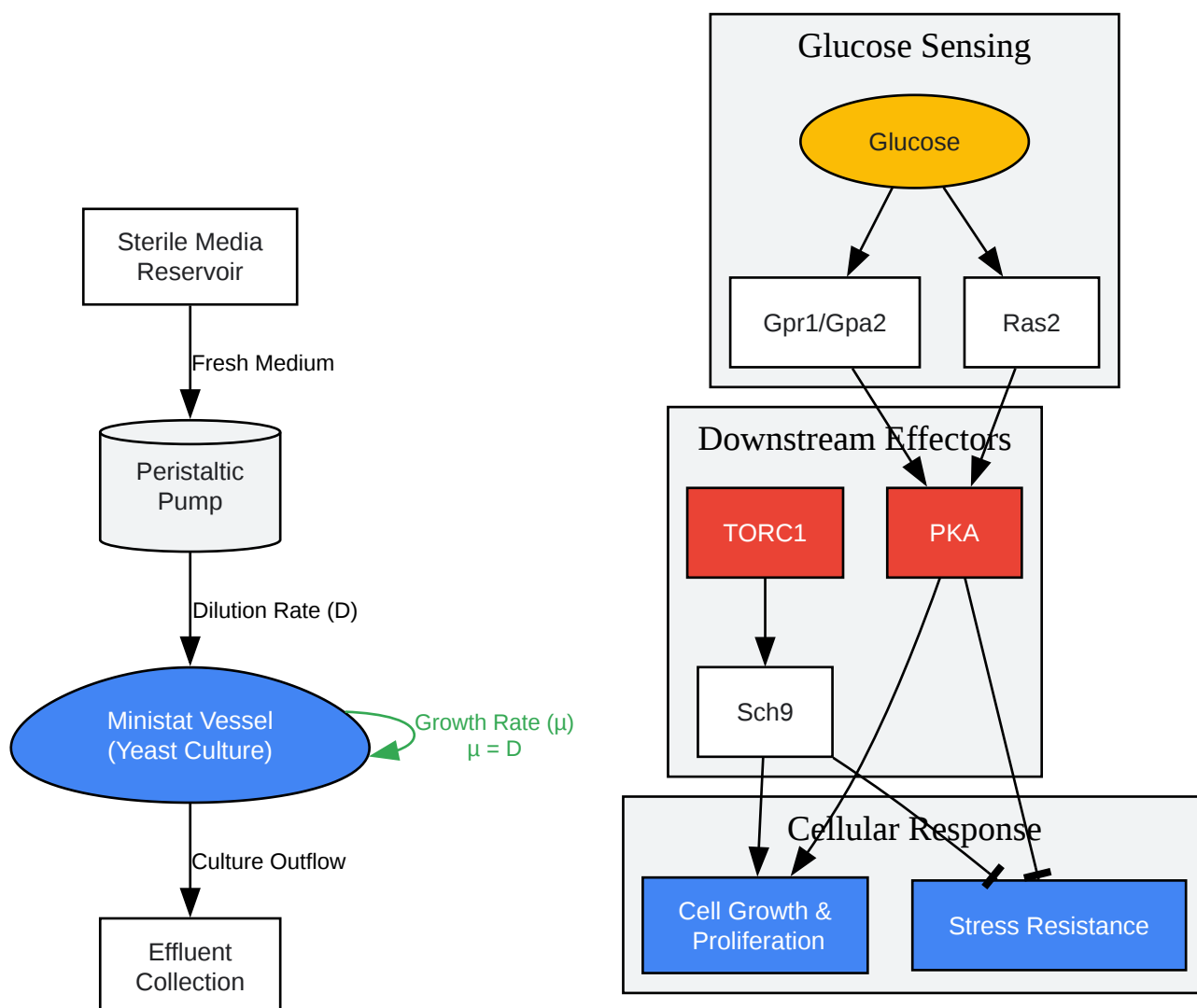
This protocol describes the initiation and maintenance of the continuous culture.

Materials:

- Assembled and inoculated **ministat** array
- Peristaltic pump

Method:

- **Start Media Flow:** After the initial batch growth phase, start the peristaltic pump to initiate the continuous flow of fresh medium into the culture vessels and the removal of culture through the effluent line.[7]
- **Set Dilution Rate:** The pump speed determines the dilution rate, which in turn controls the growth rate of the yeast population at a steady state. A common dilution rate for *S. cerevisiae* is 0.1 to 0.2 h⁻¹.
- **Establish Steady State:** Allow the cultures to reach a steady state, where the cell density remains relatively constant. This typically takes several days.
- **Monitoring:** Regularly monitor the system for any issues, such as contamination, clogs, or pump failures.



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